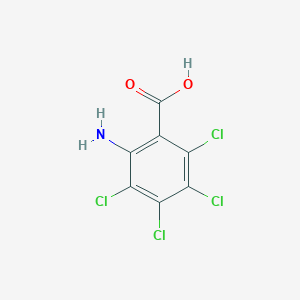

2-氯-7,8-二甲基喹啉-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

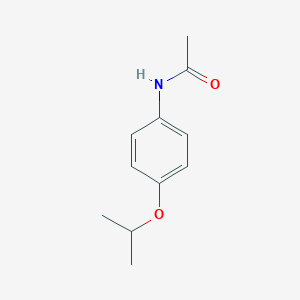

“2-Chloro-7,8-dimethylquinoline-3-carbaldehyde” is a chemical compound with the empirical formula C12H10ClNO . It is a solid substance and is used as a reactant in the synthesis of various organic compounds .

Synthesis Analysis

The synthesis of quinoline ring systems, such as “2-Chloro-7,8-dimethylquinoline-3-carbaldehyde”, has been highlighted in recent research . The reactions adopted to construct fused or binary quinoline-cord heterocyclic systems have also been covered .Molecular Structure Analysis

The molecular structure of “2-Chloro-7,8-dimethylquinoline-3-carbaldehyde” contains a total of 26 bonds, including 16 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic aldehyde, and 1 Pyridine .Chemical Reactions Analysis

The chemistry of “2-Chloro-7,8-dimethylquinoline-3-carbaldehyde” and related analogs has been recently reviewed . The review covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Physical And Chemical Properties Analysis

The empirical formula of “2-Chloro-7,8-dimethylquinoline-3-carbaldehyde” is C12H10ClNO . It has a molecular weight of 219.67 . The compound is solid in form .科学研究应用

Synthesis of Quinoline Ring Systems

Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry. The synthesis of quinoline ring systems using 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde as a starting material is a fundamental process in pharmaceutical research. This compound serves as a versatile intermediate for constructing fused or binary quinoline-core heterocyclic systems, which are essential scaffolds in many therapeutic agents .

Antimicrobial Agents

The quinoline scaffold is recognized for its potential in developing novel antimicrobial agents. Research indicates that derivatives synthesized from 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde exhibit moderate activities against microbes such as Staphylococcus aureus and Escherichia coli . These findings are crucial for the development of new treatments for infectious diseases, given the rise in bacterial and fungal infections over the past decades .

Antifungal Applications

In addition to antibacterial properties, certain derivatives of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde have shown moderate antifungal activity. This is particularly relevant for combating fungal pathogens like Candida albicans and Aspergillus niger , which can cause severe infections in immunocompromised individuals .

Antitumor and Anticancer Effects

Quinoline derivatives are also explored for their antitumor and anticancer effects. The structural modifications of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde can lead to compounds with potential efficacy in cancer treatment. The biological evaluation of these compounds is an ongoing area of research, with the aim of discovering new therapeutic options for various forms of cancer .

Development of Pharmacological Agents

The compound’s ability to form diverse heterocyclic structures makes it a valuable asset in the development of pharmacological agents. Researchers focus on the synthesis of bioactive heterocyclic compounds in different classes that exhibit pharmacological activities, which could lead to the discovery of new drugs .

Chemical Education and Research

2-Chloro-7,8-dimethylquinoline-3-carbaldehyde: is not only significant in applied research but also serves as an important compound in chemical education. It is used to demonstrate synthetic techniques and reaction mechanisms in academic settings, thereby helping students understand the practical aspects of organic synthesis and heterocyclic chemistry .

安全和危害

属性

IUPAC Name |

2-chloro-7,8-dimethylquinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-7-3-4-9-5-10(6-15)12(13)14-11(9)8(7)2/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBVEHFRQCFGCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC(=C(C=C2C=C1)C=O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354993 |

Source

|

| Record name | 2-chloro-7,8-dimethylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

323196-70-9 |

Source

|

| Record name | 2-chloro-7,8-dimethylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of the crystallographic mirror plane observed in the structure of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde?

A1: The presence of all non-hydrogen atoms on a crystallographic mirror plane [] suggests that the molecule possesses a planar conformation in its solid state. This structural information can be valuable for understanding the compound's packing in the crystal lattice and potentially for predicting its physical properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

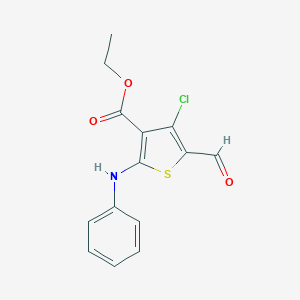

![Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B187017.png)

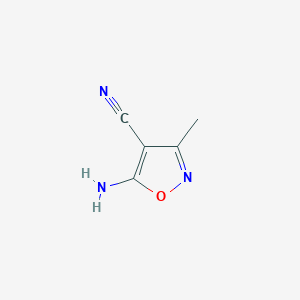

![1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,(3a-alpha-,6a-alpha-)-[partial]-(9CI)](/img/structure/B187019.png)

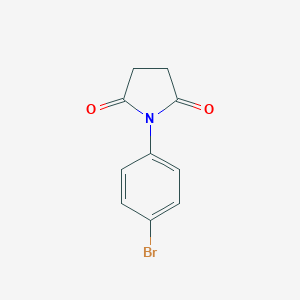

![Benzene, 1-methyl-4-[[1-(phenylmethyl)-2-cyclohexen-1-yl]sulfonyl]-](/img/structure/B187029.png)

![1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene](/img/structure/B187035.png)